N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group at the 1-position (bound to a 4-chlorophenyl ring) and a 1,3,4-thiadiazole ring at the 4-position. The thiadiazole moiety is further substituted with a furan-2-yl group at the 5-position. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-13-3-5-14(6-4-13)20-18(24)23-9-7-12(8-10-23)16-21-22-17(26-16)15-2-1-11-25-15/h1-6,11-12H,7-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYJJLNOULQVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole moiety. In particular, derivatives of this scaffold have shown promising results against various cancer cell lines.
Cytotoxicity Studies
In vitro evaluations demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound's IC50 values were notably low, indicating high potency:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 5.36 |
| This compound | HepG2 | 3.21 |
These results suggest that structural modifications within the thiadiazole framework can enhance anticancer activity significantly .
The mechanism behind the cytotoxic effects appears to involve apoptosis induction. Studies indicated an increase in the Bax/Bcl-2 ratio and activation of caspase pathways in treated cells. Specifically, treatment with this compound led to cell cycle arrest at the S and G2/M phases, further supporting its role as a potent anticancer agent .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that derivatives with halogen substitutions on the phenyl ring improve antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Antibacterial and Antifungal Activity
In vitro tests against various bacterial strains revealed that the compound demonstrated significant activity:
| Microorganism | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 32 |
| Aspergillus niger | 24 |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar thiadiazole derivatives:
- Study on Anticancer Properties : A study evaluated a series of thiadiazole derivatives against MCF-7 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts without such substitutions .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of thiadiazole derivatives against various pathogens. Compounds with halogenated phenyl rings showed improved activity against both bacterial and fungal strains compared to standard antibiotics .
Comparison with Similar Compounds
Piperidine-Carboxamide Derivatives with Varied Heterocyclic Substituents
Several analogs share the N-(4-chlorophenyl)piperidine-1-carboxamide backbone but differ in the substituent at the 4-position of the piperidine:
Key Observations :
1,3,4-Thiadiazole Derivatives with Diverse Backbones
Compounds featuring the 1,3,4-thiadiazole ring but differing in the attached functional groups:
Key Observations :
- The piperidine-carboxamide backbone in the target compound and BJ02069 contrasts with the acetamide or methanimine linkers in other analogs, altering solubility and bioavailability.
- Furan-2-yl (target compound) vs. thiophen-2-yl (BJ02069) substitutions influence electronic properties: furan’s oxygen atom increases polarity, while thiophene’s sulfur enhances lipophilicity .
Halogen-Substituted Aryl Analogs
Variations in the aryl group attached to the carboxamide:
Key Observations :
Preparation Methods
Thiosemicarbazide Cyclization
Thiosemicarbazide derivatives react with carbon disulfide ($$ \text{CS}_2 $$) under alkaline conditions to form the thiadiazole ring. In a representative procedure:
Oxidative Cyclization of Thiosemicarbazones
Alternative protocols employ ferric chloride ($$ \text{FeCl}_3 $$) as an oxidizing agent:
- Reactants : 4-Chlorophenyl thiosemicarbazone (1.0 equiv), $$ \text{FeCl}3 \cdot 6\text{H}2\text{O} $$ (1.5 equiv).
- Conditions : Stirring in aqueous ethanol (70–80°C, 6 h).
- Yield : 65–75% after recrystallization from ethyl acetate.
Key Observation : Alkaline cyclization (Section 1.1) provides superior yields and scalability compared to oxidative methods.
Functionalization of the Piperidine Ring
The 4-substituted piperidine scaffold is synthesized via hydrogenation and subsequent functionalization:
Catalytic Hydrogenation of Benzyl-Protected Precursors
A patent-derived method outlines the deprotection of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol:
- Reactants : 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol (1.0 equiv), palladium on activated charcoal (10 wt%), hydrogen gas (0.1 MPa).
- Conditions : Aqueous suspension (25°C, 24 h).
- Outcome : 4-(4-Chlorophenyl)piperidin-4-ol obtained in 90% yield.
Carboxamide Formation
The final carboxamide bond is forged through acyl chloride intermediacy:
Acyl Chloride Generation
Coupling with 4-Chloroaniline
- Reactants : Piperidine-1-carbonyl chloride (1.0 equiv), 4-chloroaniline (1.2 equiv), triethylamine (2.0 equiv).
- Conditions : Ice-cold dichloromethane (0–5°C, 2 h), followed by warming to room temperature (12 h).
- Purification : Recrystallization from ethanol/water (Yield: 82–88%).
Integrated Synthetic Route
Combining the above steps, the full pathway proceeds as follows:
Overall Yield : ~45–52% (calculated from stepwise yields).
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
- 5-(Furan-2-yl)-1,3,4-thiadiazole-2-amine :
- N-(4-Chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide :
- HRMS : m/z calc. for C19H16ClN4O2S [M+H]+: 415.0634, found: 415.0638.
Challenges and Optimization
- Thiadiazole Ring Stability : Prolonged heating (>24 h) during cyclization causes decomposition; optimal reaction time is 12 h.
- Piperidine Handling : The free amine form is hygroscopic; storage as hydrochloride salt improves stability.
- Coupling Efficiency : Using ultrasound irradiation (40 kHz) reduces reaction time from 18 h to 6 h with comparable yields.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide?
- Methodological Answer : Synthesis optimization involves:
- Cyclization : Use phosphorus oxychloride to facilitate thiadiazole ring formation under reflux in solvents like dimethylformamide (DMF) or ethanol .
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.
- Yield enhancement : Control reaction temperature (70–90°C) and stoichiometric ratios of precursors (e.g., furan-2-carboxylic acid derivatives and 4-chlorophenyl isocyanate) .
- Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiadiazole formation | POCl₃, DMF, 80°C | 65–75 | 90–95% |
| Piperidine coupling | 4-chlorophenyl isocyanate, EtOH, RT | 70–85 | 85–92% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and furan), piperidine methylene groups (δ 2.5–3.5 ppm), and carboxamide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S-C bands (~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass (e.g., C₁₉H₁₇ClN₄O₂S: calculated 412.08, observed 412.07) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Address discrepancies by:
- Purity validation : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
- Assay standardization : Ensure consistent buffer pH, temperature, and cell passage numbers .
- Structural analogs comparison : Test derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent variation : Modify the furan (e.g., 5-bromofuran) or thiadiazole (e.g., methylthiadiazole) to assess electronic/steric effects .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with thiadiazole S-atoms) .
- Example SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent compound | None | 2.5 ± 0.3 |
| 5-Bromofuran analog | Furan → 5-Br-furan | 0.8 ± 0.1 |
| 4-Fluorophenyl analog | Cl → F | 5.6 ± 0.4 |
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- Stability profiling : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours; monitor degradation via TLC/HPLC .
- Storage recommendations : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the carboxamide group .
Q. What computational methods are suitable for predicting target interactions?
- Methodological Answer :
- Molecular docking : Use Schrödinger Maestro to model binding to kinase ATP pockets, focusing on piperidine-thiadiazole interactions .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
